2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
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Overview
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a heterocyclic compound that belongs to the pyrazolopyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyridazine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridazine ring.
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . CDK2, when associated with cyclin A2, plays a key role in the transition from the G1 phase to the S phase of the cell cycle . The inhibition of CDK2 disrupts this transition, affecting the downstream effects of cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazol-5-amine with a suitable dicarbonyl compound, followed by cyclization to form the pyrazolo[3,4-d]pyridazine core. The acetonitrile group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazolo[3,4-d]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile include other pyrazolopyridazine derivatives, such as:
- 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)ethanol
- 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10-12-9-16-19(11-5-3-2-4-6-11)13(12)14(20)18(17-10)8-7-15/h2-6,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUKJDPOFKXWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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